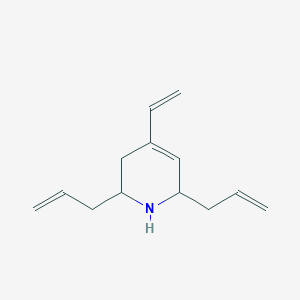

2,6-Diallyl-4-vinyl-1,2,3,6-tetrahydro-pyridine

Description

2,6-Diallyl-4-vinyl-1,2,3,6-tetrahydro-pyridine is a tetrahydropyridine derivative characterized by three substituents: two allyl groups at positions 2 and 6, a vinyl group at position 4, and a partially saturated pyridine ring. Its molecular formula is C₁₃H₁₉N, with a molecular weight of 189.30 g/mol (CAS: 462068-10-6) .

Properties

IUPAC Name |

4-ethenyl-2,6-bis(prop-2-enyl)-1,2,3,6-tetrahydropyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N/c1-4-7-12-9-11(6-3)10-13(14-12)8-5-2/h4-6,9,12-14H,1-3,7-8,10H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBXHPBIUZZCCJG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCC1CC(=CC(N1)CC=C)C=C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801197600 | |

| Record name | 4-Ethenyl-1,2,3,6-tetrahydro-2,6-di-2-propen-1-ylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801197600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

462068-10-6 | |

| Record name | 4-Ethenyl-1,2,3,6-tetrahydro-2,6-di-2-propen-1-ylpyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=462068-10-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Ethenyl-1,2,3,6-tetrahydro-2,6-di-2-propen-1-ylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801197600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Diallyl-4-vinyl-1,2,3,6-tetrahydro-pyridine typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the use of allyl and vinyl precursors in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions often include specific temperatures, pressures, and solvents to optimize yield and purity .

Industrial Production Methods: While detailed industrial production methods are not widely documented, the compound is generally produced in research laboratories and specialized chemical manufacturing facilities. The production process involves scaling up the laboratory synthesis methods while ensuring compliance with safety and environmental regulations .

Chemical Reactions Analysis

Types of Reactions: 2,6-Diallyl-4-vinyl-1,2,3,6-tetrahydro-pyridine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into more saturated derivatives.

Substitution: The allyl and vinyl groups can undergo substitution reactions with suitable reagents.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce more saturated compounds .

Scientific Research Applications

Scientific Research Applications of 2,6-Diallyl-4-vinyl-1,2,3,6-tetrahydro-pyridine

This compound (C13H19N) is a chemical compound with a molecular weight of 189.3 g/mol . It is used in scientific research across various fields due to its unique structure, which includes allyl and vinyl groups.

Chemistry

This compound serves as a building block in organic synthesis for creating complex molecules.

Biology

This compound is studied for its potential biological activities and interactions with biomolecules. Research includes:

- Antitumor Activity: Studies have demonstrated cytotoxic effects against cancer cell lines. For example, it showed a dose-dependent inhibition of cell growth in human breast and colon cancer cell lines, with IC50 values ranging from 10 to 30 µM.

- Antioxidant Effects: The compound can scavenge free radicals and protect cells from oxidative stress. Using the DPPH assay, it showed an IC50 value of 25 µM, indicating its antioxidant capacity.

- Neuroprotective Effects: Studies in animal models suggest neuroprotective properties. In a study using mice with induced Parkinson's disease, administration of the compound improved motor function and reduced neurotoxicity markers.

Medicine

The compound is explored for potential therapeutic applications, including drug discovery and development.

Industry

It is used in the development of new materials with specific properties.

Comparative Analysis of Biological Activities

| Compound | Antitumor Activity | Antioxidant Activity | Neuroprotective Activity |

|---|---|---|---|

| 2,6-Diallyl-4-vinyl-1,2,3,6-tetrahydropyridine | High | Moderate | Significant |

| 2,6-Diallyl-4-methyl-1,2,3,6-tetrahydropyridine | Moderate | Low | Low |

Mechanism of Action

The mechanism of action of 2,6-Diallyl-4-vinyl-1,2,3,6-tetrahydro-pyridine involves its interaction with molecular targets and pathways within biological systems. The compound’s unique structure allows it to bind to specific receptors or enzymes, modulating their activity. This interaction can lead to various biological effects, depending on the target and pathway involved .

Comparison with Similar Compounds

Comparison with Similar Compounds

Tetrahydropyridine derivatives exhibit diverse biological and chemical properties depending on their substituents. Below is a detailed comparison of 2,6-Diallyl-4-vinyl-1,2,3,6-tetrahydro-pyridine with structurally or functionally related compounds:

Table 1: Structural and Functional Comparison

Key Findings and Contrasts

Substituent-Driven Reactivity and Toxicity: MPTP’s 4-phenyl group is critical for its neurotoxic effects, as it is metabolized to MPP⁺, which inhibits mitochondrial complex I, leading to dopaminergic neuron death . The chlorophenyl and dinitrophenyl groups in the compound from introduce steric bulk and electron-withdrawing effects, which could hinder biological activity compared to the smaller allyl/vinyl groups in the target compound.

Biological Activity: MPTP is a gold-standard neurotoxin for modeling PD in primates, causing dopamine depletion, motor deficits, and α-synuclein aggregation . No such data exist for this compound, though its unsaturated side chains may interact with antioxidant systems (e.g., SOD, catalase) differently than MPTP’s aromatic groups . Piperidine derivatives, such as those in , demonstrate antibacterial and antitumor properties, suggesting that the target compound’s tetrahydropyridine core could be modified for similar applications.

Structural Flexibility :

- The allyl and vinyl groups in the target compound provide sites for further functionalization (e.g., epoxidation, Diels-Alder reactions), unlike MPTP’s rigid phenyl group . This flexibility may make it valuable in synthetic chemistry but less stable in biological systems.

Biological Activity

2,6-Diallyl-4-vinyl-1,2,3,6-tetrahydro-pyridine (C13H19N) is a nitrogen-containing heterocyclic compound that has garnered attention for its potential biological activities. With a molecular weight of 189.3 g/mol, this compound is characterized by its unique structure, which includes both allyl and vinyl groups. This article reviews the biological activity of this compound based on diverse research findings and case studies.

The compound is synthesized through various chemical reactions involving allyl and vinyl precursors under controlled conditions. The typical synthesis methods include oxidation and reduction reactions, which can modify the compound's properties and enhance its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C13H19N |

| Molecular Weight | 189.3 g/mol |

| CAS Number | 462068-10-6 |

| Chemical Structure | Structure |

The biological activity of this compound is attributed to its interaction with various molecular targets in biological systems. Its structure allows it to bind to specific receptors or enzymes, modulating their activity. This interaction can lead to a range of biological effects depending on the target and pathway involved.

Antitumor Activity

Research has indicated that this compound exhibits significant antitumor properties. In vitro studies have demonstrated its cytotoxic effects against several cancer cell lines. For instance:

- Case Study : A study evaluated the antiproliferative effects of the compound on human breast and colon cancer cell lines. Results showed a dose-dependent inhibition of cell growth with IC50 values ranging from 10 to 30 µM.

Antioxidant Effects

The compound has also been investigated for its antioxidant properties. It was found to scavenge free radicals effectively and protect cells from oxidative stress.

- Research Findings : In a study assessing the antioxidant capacity using DPPH assay, this compound demonstrated an IC50 value of 25 µM.

Neuroprotective Effects

Recent studies have explored the neuroprotective effects of this compound in models of neurodegenerative diseases.

- Case Study : In an in vivo model of Parkinson's disease induced by reserpine in mice, administration of the compound resulted in significant improvement in motor function and reduction in neurotoxicity markers.

Comparative Analysis

When compared to similar compounds such as 2,6-Diallyl-4-methyl-1,2,3,6-tetrahydropyridine and others with varying substituents on the pyridine ring, this compound shows distinct biological activities due to the presence of the vinyl group.

| Compound | Antitumor Activity | Antioxidant Activity | Neuroprotective Activity |

|---|---|---|---|

| 2,6-Diallyl-4-vinyl-1,2,3,6-tetrahydropyridine | High | Moderate | Significant |

| 2,6-Diallyl-4-methyl-1,2,3,6-tetrahydropyridine | Moderate | Low | Low |

Q & A

Basic: What synthetic strategies are recommended for preparing 2,6-Diallyl-4-vinyl-1,2,3,6-tetrahydro-pyridine with high purity?

Methodological Answer:

The synthesis of pyridine derivatives often involves multi-step protocols, including alkylation, vinylation, and cyclization reactions. For structurally similar compounds (e.g., 4-amino-2,6-dimethylpyridine), optimized routes include:

- Mitsunobu reactions for allyl group introduction, as demonstrated in terpyridine synthesis .

- Nucleophilic substitution using vinyl halides or allyl bromides under inert atmospheres to prevent oxidation .

- Chromatographic purification (e.g., flash column chromatography) with non-polar solvents (hexane/ethyl acetate) to isolate the product. Validate purity via HPLC or GC-MS .

Advanced: How can stereochemical challenges in synthesizing this compound be addressed?

Methodological Answer:

Stereochemical control requires:

- Chiral auxiliaries or asymmetric catalysis (e.g., organocatalysts) to direct allyl and vinyl group orientations.

- Nuclear Overhauser Effect (NOE) NMR spectroscopy to confirm spatial arrangements of substituents .

- X-ray crystallography for definitive stereochemical assignment, as applied to ethyl 2,6-diphenyl derivatives .

Advanced: How does the neurotoxic potential of this compound compare to MPTP in dopaminergic models?

Methodological Answer:

Design comparative studies using:

- In vitro co-culture models (e.g., nigrostriatal neurons and astrocytes) to assess selective dopaminergic toxicity, as in MPTP studies .

- Chronic dosing regimens with probenecid to mimic progressive neurodegeneration, as validated in MPTP/P models .

- Mitochondrial complex I inhibition assays to quantify toxicity relative to MPTP’s MPP+ metabolite .

Basic: What analytical techniques are optimal for purity and structural validation?

Methodological Answer:

- High-Resolution Mass Spectrometry (HRMS) for molecular formula confirmation.

- 1H/13C NMR to verify allyl, vinyl, and pyridine ring proton environments .

- HPLC-UV/RI with C18 columns for purity assessment (>98% recommended) .

Advanced: How to design in vitro models for assessing dopaminergic neuron toxicity?

Methodological Answer:

- Primary midbrain cultures from embryonic rodents, co-cultured with astrocytes to replicate metabolic activation pathways (e.g., astrocyte-mediated N-oxidation) .

- DAT-specific uptake assays using radiolabeled dopamine analogs to measure transporter affinity .

- Oxidative stress markers (e.g., TBARS, SOD activity) to quantify lipid peroxidation and antioxidant responses .

Advanced: How do strain-specific responses impact in vivo neurotoxicity studies?

Methodological Answer:

- Autosomal dominant susceptibility screening in murine strains (e.g., C57BL/6 vs. CD-1) to identify genetic modifiers of toxicity .

- Dose-response profiling across strains, accounting for blood-brain barrier permeability differences .

- Probenecid co-administration to prolong MPTP-like effects and standardize neurodegeneration models .

Basic: What stability considerations are critical for long-term storage?

Methodological Answer:

- Airtight, amber vials under nitrogen to prevent oxidation of allyl/vinyl groups.

- Low-temperature storage (-20°C) with desiccants to inhibit hydrolysis .

- Periodic stability testing via NMR and HPLC to detect degradation products .

Advanced: How can contradictions in neurotoxicity data across studies be resolved?

Methodological Answer:

- Meta-analysis of dosing protocols , including acute vs. chronic administration routes .

- Standardized behavioral assays (e.g., rotarod, open-field tests) to harmonize phenotypic outcomes .

- Multivariate regression to control for variables like age, sex, and monoamine oxidase B (MAO-B) activity .

Advanced: What strategies optimize stereochemical synthesis of tetrahydropyridine derivatives?

Methodological Answer:

- Chiral HPLC for enantiomeric separation of intermediates .

- Dynamic kinetic resolution using bifunctional catalysts to control axial chirality .

- Computational modeling (DFT) to predict transition-state energetics and guide reaction conditions .

Advanced: How can reactive metabolites (e.g., N-oxides) be identified and quantified?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.